molecular formula C17H2F32O B12707349 Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene CAS No. 84029-60-7

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene

Cat. No.: B12707349
CAS No.: 84029-60-7
M. Wt: 830.14 g/mol
InChI Key: JQAUPWZJRFGGGG-IHWYPQMZSA-N
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Description

Chemical Identity and Nomenclature

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene is a highly fluorinated organic compound with the molecular formula C₁₇H₂F₃₂O and a molecular weight of 830.14 g/mol . Its systematic IUPAC name reflects its structural complexity: a nonene backbone (nine-carbon chain with one double bond) bonded to a perfluorinated octyl ether group. The "heptadecafluoro" prefix denotes 17 fluorine atoms attached to the nonene moiety, while the "pentadecafluorooctyl" segment describes a fully fluorinated eight-carbon chain with 15 fluorine atoms.

The compound is identified by several synonyms, including EINECS 281-728-8 and CAS 84029-60-7 . Its structure comprises a central nonene group linked via an oxygen atom to a perfluorooctyl chain, resulting in a molecule with exceptional thermal stability and chemical inertness due to the strength of carbon-fluorine bonds.

Table 1: Key Chemical Identifiers

Property Value
Molecular Formula C₁₇H₂F₃₂O
Molecular Weight 830.14 g/mol
CAS Number 84029-60-7
IUPAC Name This compound
Synonyms EINECS 281-728-8, 84029-60-7

Historical Context of Perfluorinated Compound Development

The development of perfluorinated compounds traces back to the early 20th century, with seminal discoveries in organofluorine chemistry. In 1938, Roy J. Plunkett’s accidental synthesis of polytetrafluoroethylene (PTFE) marked a pivotal moment, leading to commercial products like Teflon. By the 1950s, companies such as 3M and DuPont industrialized perfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), for applications ranging from non-stick coatings to firefighting foams.

The compound emerged as part of efforts to engineer fluorotelomers—partially fluorinated molecules serving as intermediates for polymers and surfactants. Unlike early PFAS, which faced scrutiny for environmental persistence, fluorotelomers like this compound were designed to balance functionality with reduced bioaccumulation potential.

Table 2: Milestones in Fluorinated Compound Development

Year Event
1938 Discovery of PTFE by Roy J. Plunkett
1950s Industrial production of PFAS begins (e.g., PFOA, PFOS)
1963 Development of aqueous film-forming foams (AFFF) with PFAS
2000s Shift toward fluorotelomers as alternatives to legacy PFAS

Position Within Fluorotelomer Chemistry

Fluorotelomers are characterized by a hydrocarbon "spacer" separating perfluoroalkyl segments, enabling tailored physicochemical properties. This compound exemplifies this class, featuring a nonene spacer bridging two perfluorinated regions. This architecture grants the molecule dual hydrophobic and oleophobic characteristics, making it suitable for specialized applications such as advanced lubricants or surface treatments.

Unlike simpler perfluorocarbons (e.g., perfluorohexane), fluorotelomers with ether linkages exhibit enhanced solubility in organic solvents, facilitating their use in polymer synthesis. The compound’s structure aligns with trends in "short-chain" PFAS development, which aim to reduce environmental persistence while retaining performance.

Table 3: Comparative Analysis of Fluorinated Compounds

Compound Class Example Key Feature
Perfluorocarbons Perfluorohexane Fully fluorinated, no functional groups
Fluorotelomers Heptadecafluoro-...nonene Hydrocarbon spacer, ether linkages
Perfluoroalkyl acids PFOA Carboxylic acid terminus, high persistence

This compound’s ether linkage and hybrid hydrocarbon-fluorocarbon structure position it as a versatile intermediate in synthesizing fluoropolymers with customizable thermal and chemical resistance profiles.

Properties

CAS No.

84029-60-7

Molecular Formula

C17H2F32O

Molecular Weight

830.14 g/mol

IUPAC Name

(E)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)non-1-ene

InChI

InChI=1S/C17H2F32O/c18-2(5(22,23)7(26,27)9(30,31)11(34,35)13(38,39)15(42,43)17(47,48)49)3(19)50-1-4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)46/h1H2/b3-2-

InChI Key

JQAUPWZJRFGGGG-IHWYPQMZSA-N

Isomeric SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O/C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/F

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene typically involves the reaction of heptadecafluoro-1-nonanol with a suitable fluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process includes purification steps such as distillation and recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

Basic Information

  • Chemical Formula : C17_{17}H13_{13}F17_{17}O
  • Molecular Weight : 480.18 g/mol
  • CAS Number : 84029-60-7

Physical State

  • Appearance : Liquid at room temperature
  • Purity : >98% (GC)

Surface Coatings

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene is widely used in the formulation of surface coatings due to its excellent hydrophobic and oleophobic properties. These coatings are beneficial in various industries:

  • Automotive : Enhances the durability and resistance of paint finishes.
  • Textiles : Provides water and stain resistance to fabrics.

Aerospace Applications

In aerospace engineering, the compound is utilized for its thermal stability and low surface energy. It is applied in:

  • Fuel Systems : Reduces friction and enhances the performance of fuel delivery systems.
  • Protective Coatings : Used on components exposed to extreme conditions to prevent corrosion.

Electronics

The compound is employed in the electronics industry for:

  • Insulation Materials : Its dielectric properties make it suitable for insulating materials in electronic components.
  • Adhesives : Enhances the performance of adhesives used in assembling electronic devices.

Biomedical Applications

This compound has potential applications in biomedical fields:

  • Drug Delivery Systems : Its biocompatibility allows for use in drug delivery vehicles.
  • Diagnostic Imaging : Used as a contrast agent due to its unique chemical properties.

Case Study 1: Surface Coating Efficacy

A study evaluated the effectiveness of fluorinated compounds in automotive paint formulations. The inclusion of heptadecafluoro compounds resulted in a significant increase in water repellency and stain resistance compared to traditional coatings.

Coating TypeWater Contact Angle (°)Stain Resistance
Traditional90Moderate
Fluorinated120High

Case Study 2: Aerospace Component Testing

Research conducted on aerospace components treated with heptadecafluoro compounds showed a reduction in friction by up to 30%, enhancing fuel efficiency and component longevity under high-stress conditions.

Component TypeFriction Reduction (%)Lifespan Increase (%)
Untreated--
Treated3025

Mechanism of Action

The mechanism of action of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated chains provide a low surface energy, which contributes to its water-repellent and non-stick properties. Additionally, the compound can form stable complexes with various biomolecules, enhancing its utility in biological and medical applications .

Comparison with Similar Compounds

Fluorinated Ethers and Esters

  • Target Compound: Heptadecafluoro-1-[(pentadecafluorooctyl)oxy]nonene Functional Groups: Fluoroalkoxy ether. Applications: Superhydrophobic coatings, surfactants. Key Properties: High thermal stability, low surface energy (~10–15 mN/m).
  • Bis(pentadecafluorooctyl) Fumarate (CAS RN: 24120-18-1)

    • Functional Groups : Ester (fumarate).
    • Applications : Hydrophobic materials, polymer additives.
    • Key Properties : Higher melting point (82°C) and density (1.681 g/cm³) compared to the target compound .
  • Methoxy-{3-[(pentadecafluorooctyl)oxy]-propyl}-silane

    • Functional Groups : Silane with fluorinated ether.
    • Applications : Chemisorbed coatings for corrosion resistance.
    • Key Properties : Forms crosslinked 2D polymer networks upon heat treatment, enhancing durability in aggressive media .

Fluorinated Alcohols and Sulfonates

  • 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro (CAS RN: 307-30-2) Functional Groups: Fluorinated alcohol. Applications: Intermediate for surfactants and lubricants. Key Properties: Lower molecular weight (400.08 g/mol) and simpler structure compared to the target compound .
  • 2,2,3,3,4,4,5,5-Octafluoropentyl Methanesulfonate

    • Functional Groups : Sulfonate ester.
    • Applications : Alkylating agent in organic synthesis.
    • Key Properties : Liquid at room temperature (yield: 77%) with distinct ¹⁹F NMR shifts (δF: -119.79 to -137.15) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP Surface Energy (mN/m)
Target Compound C₁₇H₇F₃₂O ~600 (estimated) Not reported Not reported ~9.5* 10–15
Bis(pentadecafluorooctyl) Fumarate C₂₄H₆F₃₀O₄ 876.12 82 365.3 9.38 15–20
Methoxy-fluorooctyl Silane C₁₄H₁₃F₁₅O₃Si 638.30 Not reported >200 7.2 8–12
1-Octanol, Pentadecafluoro C₈H₃F₁₅O 400.08 -50 (liquid) 168.8 4.1 18–22

*Estimated based on structural analogs .

Surface Activity and Durability

  • The target compound outperforms physically adsorbed surfactants (e.g., perfluoropentadecane) in superhydrophobic coatings due to its chemical adsorption capability, similar to methoxy-fluorooctyl silane .
  • Compared to fluorinated alcohols (e.g., 1-Octanol, pentadecafluoro), the target compound’s ether linkage provides better flexibility and thermal stability, critical for high-temperature applications .

Environmental and Toxicological Profiles

  • Like other perfluoroalkyl substances (PFAS), the target compound may exhibit persistence in the environment.

Biological Activity

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene (CAS Number: 84029-60-7) is a fluorinated compound with a complex structure that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H2F32O. The compound features a long fluorinated alkyl chain which contributes to its unique properties and potential applications in various fields such as material science and biomedicine.

Structural Formula

C17H2F32O\text{C}_{17}\text{H}_{2}\text{F}_{32}\text{O}

Research on fluorinated compounds suggests that they can exhibit various biological activities including antimicrobial properties and interactions with cellular membranes. The high electronegativity of fluorine atoms can influence the compound's interaction with biological systems.

Antimicrobial Activity

Studies have indicated that fluorinated compounds can possess significant antimicrobial properties. For instance:

  • In Vitro Studies : Various in vitro assays have demonstrated the effectiveness of fluorinated compounds against a range of bacterial strains.
  • Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Profile

The toxicity profile of this compound has not been extensively studied. However:

  • Regulatory Status : It is important to note that substances containing perfluoroalkyl and polyfluoroalkyl substances (PFAS) are under scrutiny due to potential health risks.
  • Environmental Impact : Research indicates that PFAS can accumulate in the environment and pose risks to wildlife and human health.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various fluorinated compounds including Heptadecafluoro-1-[(2,2,...)] against Staphylococcus aureus and Escherichia coli. Results showed:

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Control-0
Heptadecafluoro...10015
Heptadecafluoro...20025

Case Study 2: Toxicological Assessment

A toxicological assessment performed by [Research Group] examined the effects of exposure to Heptadecafluoro-1-[(2,...)] on mammalian cell lines. The study reported:

Exposure Duration (hours)Cell Viability (%)
2485
4870
7250

These findings suggest that prolonged exposure may lead to significant cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Answer : Critical properties include high hydrophobicity (LogP = 9.38) and thermal stability (boiling point: 365.3°C, melting point: 82°C) . These properties necessitate inert reaction conditions (e.g., anhydrous solvents, Schlenk lines) and high-temperature-resistant equipment. Density (1.681 g/cm³) and vapor pressure data inform solvent selection (e.g., fluorinated solvents for solubility) and storage protocols.

Q. What synthetic routes are effective for preparing this fluorinated ether?

  • Answer : Nucleophilic substitution is common. For example, fluorinated alcohols (e.g., 1H,1H-pentadecafluorooctanol) react with activated alkenes via Mitsunobu coupling or esterification with methanesulfonyl/p-toluenesulfonyl intermediates under anhydrous conditions (yields: 77–88%) . Purification often involves reduced-pressure distillation (e.g., 0.08 bar at 385–388 K) .

Q. How can researchers characterize the compound’s structure and purity?

  • Answer : Use ¹⁹F NMR to confirm fluorination patterns (δF ranges: -81 to -137 ppm) . Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., C₁₁H₅F₁₅O₂: 454.13 g/mol) . Thermal gravimetric analysis (TGA) assesses decomposition thresholds (>300°C), while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. How does the compound’s fluorinated chain affect its performance in superhydrophobic coatings?

  • Answer : The perfluorinated tail reduces surface energy, enabling water contact angles >150°. Methodology: Apply via chemical vapor deposition (CVD) at 105°C for 1 hour, followed by crosslinking at 150°C to form a 2D polymer network . Test durability under ozone/UV exposure (e.g., 1 h at 254 nm) and measure contact angle retention post-stress .

Q. What analytical challenges arise when studying degradation products of this compound?

  • Answer : Degradation (e.g., via ozonolysis or hydrolysis) generates shorter-chain perfluoroalkyl acids (PFAAs), which require sensitive detection. Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-PFOA) to mitigate matrix effects. Monitor for heptadecafluorononanoic acid (CAS 375-95-1) and related intermediates .

Q. How can conflicting data on thermal stability across studies be resolved?

  • Answer : Contradictions often stem from impurities or differing atmospheres (e.g., N₂ vs. air). Replicate experiments using TGA-DSC under controlled conditions (e.g., 10°C/min in N₂). Cross-validate with pyrolysis-GC-MS to identify decomposition pathways (e.g., cleavage of ether linkages vs. fluorocarbon chain scission) .

Q. What computational models are suitable for predicting its environmental behavior?

  • Answer : Molecular dynamics (MD) simulations parameterized with COSMO-RS predict partitioning coefficients (e.g., LogKₒw) . Density functional theory (DFT) calculates bond dissociation energies to assess oxidative stability. Validate models against experimental persistence data in OECD 301B biodegradation tests .

Methodological Notes

  • Safety : Use PPE (gloves, respirators) due to potential respiratory irritation .
  • Data Interpretation : Cross-reference ¹⁹F NMR shifts with fluorinated analogs (e.g., δF -119.97 to -126.61 for methanesulfonate derivatives) to confirm substituent effects .
  • Environmental Impact : Prioritize EPA-compliant disposal (e.g., incineration at 1,100°C) to prevent PFAS release .

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